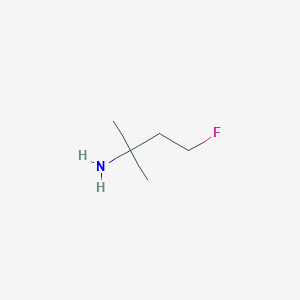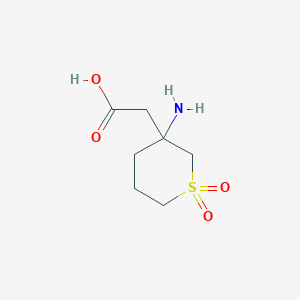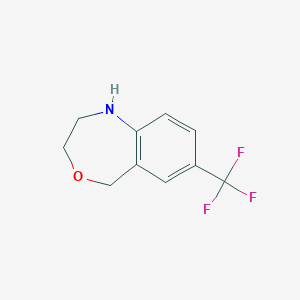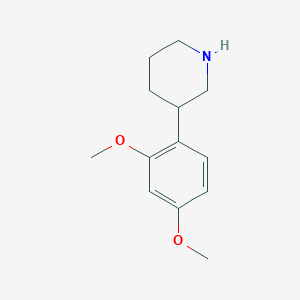
3-(2,4-Dimethoxyphenyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,4-Dimethoxyphenyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of the 2,4-dimethoxyphenyl group attached to the piperidine ring imparts unique chemical and biological properties to this compound. It is of interest in various fields of scientific research due to its potential pharmacological activities and applications in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dimethoxyphenyl)piperidine can be achieved through several synthetic routes. One common method involves the reaction of 2,4-dimethoxybenzaldehyde with piperidine in the presence of a suitable catalyst. The reaction typically proceeds through a condensation reaction followed by cyclization to form the desired piperidine derivative .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial to achieve high yields and purity in industrial production .
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,4-Dimethoxyphenyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted piperidine derivatives .
Wissenschaftliche Forschungsanwendungen
3-(2,4-Dimethoxyphenyl)piperidine has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 3-(2,4-Dimethoxyphenyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, enzymes, or other cellular targets, leading to its observed biological effects. Detailed studies on its binding affinity, receptor modulation, and downstream signaling pathways are essential to understand its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(3,4-Dimethoxyphenyl)piperidine
- 3-(2,5-Dimethoxyphenyl)piperidine
- 3-(2,4-Dimethoxyphenyl)pyridine
Uniqueness
3-(2,4-Dimethoxyphenyl)piperidine is unique due to the specific positioning of the methoxy groups on the aromatic ring, which influences its chemical reactivity and biological activity. The presence of the piperidine ring also contributes to its distinct pharmacological properties compared to other similar compounds .
Eigenschaften
Molekularformel |
C13H19NO2 |
|---|---|
Molekulargewicht |
221.29 g/mol |
IUPAC-Name |
3-(2,4-dimethoxyphenyl)piperidine |
InChI |
InChI=1S/C13H19NO2/c1-15-11-5-6-12(13(8-11)16-2)10-4-3-7-14-9-10/h5-6,8,10,14H,3-4,7,9H2,1-2H3 |
InChI-Schlüssel |
DTEZNROPXJGMPM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)C2CCCNC2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


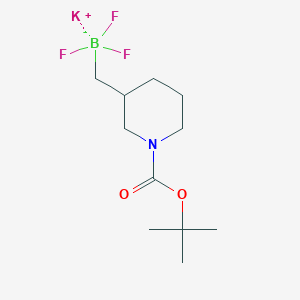
![5-Bromo-2,3-dihydrospiro[indene-1,3'-pyrrolidine]hydrochloride](/img/structure/B13528958.png)
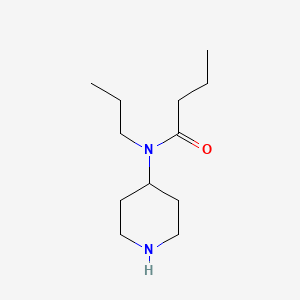




![{1-[3-(dimethylamino)propyl]-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B13529009.png)



